molecular formula C24H17FN4O2S B3677884 N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

Cat. No.: B3677884
M. Wt: 444.5 g/mol
InChI Key: KDOSIQNZFVCMPS-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that features a combination of fluorophenoxy, phenyl, thiazolyl, and benzodiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenol and 4-aminophenol, which are then subjected to various coupling reactions to form the desired product. Key steps may include:

    Nucleophilic Substitution: Reacting 4-fluorophenol with 4-aminophenol in the presence of a base to form 4-(4-fluorophenoxy)aniline.

    Cyclization: Introducing a thiazole ring through a cyclization reaction involving 2-bromo-1,3-thiazole and the intermediate compound.

    Acetylation: Acetylating the resulting compound with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-chlorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
  • **N-[4-(4-bromophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Uniqueness

N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

N-[4-(4-fluorophenoxy)phenyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c25-16-5-9-18(10-6-16)31-19-11-7-17(8-12-19)27-23(30)13-29-22-4-2-1-3-20(22)28-24(29)21-14-32-15-26-21/h1-12,14-15H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOSIQNZFVCMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)F)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(4-FLUOROPHENOXY)PHENYL]-2-[2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

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